Product packaging for Dehydrolithocholic acid(Cat. No.:CAS No. 1553-56-6)

Dehydrolithocholic acid

Cat. No.: B033417
CAS No.: 1553-56-6
M. Wt: 374.6 g/mol
InChI Key: KIQFUORWRVZTHT-OPTMKGCMSA-N
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Description

Dehydrolithocholic acid is a key oxidative metabolite in the bile acid synthesis pathway, serving as a critical intermediate for researchers investigating cholesterol homeostasis, gut microbiota interactions, and hepatobiliary function. As a precursor to lithocholic acid and other secondary bile acids, its primary research value lies in studying the complex interplay between host metabolism and the intestinal microbiome, particularly in the context of Farnesoid X Receptor (FXR) signaling and its role in regulating lipid and glucose metabolism. Scientifically, this compound is characterized by the presence of a 3-oxo-Δ4,5 structure, which distinguishes it from its saturated counterparts and makes it a subject of interest in studies of bile acid biotransformation and enzymatic activity, such as those involving hydroxysteroid dehydrogenases. This compound is extensively utilized in in vitro and in vivo models to elucidate the mechanisms underlying metabolic diseases, cholestatic liver disorders, and the progression of certain gastrointestinal cancers. Our product is supplied as a high-purity compound to ensure reproducible and reliable results in your investigative studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O3 B033417 Dehydrolithocholic acid CAS No. 1553-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQFUORWRVZTHT-OPTMKGCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553-56-6
Record name Dehydrolithocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1553-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxocholan-24-oic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-5beta-cholanoic Acid
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Record name DEHYDROLITHOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Dehydrolithocholic Acid Biosynthesis and Metabolic Pathways

Endogenous Hepatic Formation from Lithocholic Acid

The liver is a primary site for the synthesis of dehydrolithocholic acid from its precursor, lithocholic acid (LCA). This conversion is a crucial detoxification process, as LCA can be toxic at high concentrations. smolecule.com

Role of Specific Cytochrome P450 Isoforms (e.g., CYP3A4-Mediated Oxidation)

The oxidation of lithocholic acid to this compound is predominantly catalyzed by the cytochrome P450 (CYP) 3A4 isoform in the human liver. smolecule.comcaymanchem.combertin-bioreagent.com This enzymatic reaction involves the oxidation of the 3α-hydroxyl group of LCA, resulting in the formation of a 3-oxo group, which characterizes this compound. smolecule.com The activity of CYP3A4 is critical in preventing the accumulation of toxic bile acids. researchgate.netnih.gov In fact, the formation of this compound can create a feed-forward metabolic loop; as LCA levels rise, they can activate nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the vitamin D receptor (VDR), which in turn upregulate the expression of CYP3A4, enhancing the detoxification capacity. smolecule.com Studies have shown that individuals treated with drugs that induce CYP3A4, such as carbamazepine, exhibit increased urinary excretion of bile acid metabolites, underscoring the significant role of this enzyme in bile acid metabolism. smolecule.comebi.ac.uk

While CYP3A4 is the principal enzyme, other CYP isoforms may also contribute to the metabolism of lithocholic acid. For instance, in rats, CYP2C and CYP3A enzymes are involved in the formation of other LCA metabolites. ebi.ac.uk

Contribution of Human Hepatic Microsomal Enzymes to this compound Production

Human hepatic microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are instrumental in the production of this compound. researchgate.netnih.gov In vitro studies using human liver microsomes have demonstrated that the primary metabolite of lithocholic acid is indeed 3-ketocholanoic acid (another name for this compound). nih.gov These studies have determined the kinetic parameters for this conversion, with an apparent Michaelis constant (K_m) of 22 µM and a maximum velocity (V_max) of 336 pmol/min/mg of protein. nih.gov The incubation of lithocholic acid with human liver microsomes leads to the formation of several metabolites, with this compound being the most abundant. nih.gov Chemical inhibition studies further confirm that CYP3A4 is the predominant enzyme within the microsomal fraction responsible for this biotransformation. nih.gov

Gut Microbiota-Mediated Biotransformation of this compound and its Precursors

The gut microbiome plays a pivotal role in the metabolism of bile acids, including the biotransformation of this compound and its precursors. smolecule.com These microbial transformations significantly increase the diversity of the bile acid pool.

Enzymatic Conversions by Specific Bacterial Species and Associated Pathways

Specific bacterial species within the gut possess the enzymatic machinery to modify bile acids. smolecule.com A key transformation is the 7α-dehydroxylation of primary bile acids (cholic acid and chenodeoxycholic acid) to produce the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA), respectively. frontiersin.org This process is carried out by a select group of bacteria, with Clostridium scindens being a well-characterized example. frontiersin.org The enzymes responsible for these conversions are often part of the bile acid-inducible (bai) operon. oup.com

Interconversion with Related Bile Acid Derivatives (e.g., Alloisolithocholic acid from 3-oxo Lithocholic Acid)

This compound (also known as 3-oxo lithocholic acid) can be further metabolized by the gut microbiota into other bile acid derivatives. caymanchem.comcaymanchem.com One notable conversion is the formation of alloisolithocholic acid (AILCA). caymanchem.comcaymanchem.com This transformation involves the reduction of the 3-oxo group of this compound. caymanchem.comcaymanchem.com Another related derivative is isolithocholic acid (ILCA), which can be formed from 3-keto-5β-cholanic acid (this compound) by microsomal non-P450 enzymes and also through the action of human liver cytosol, particularly at a lower pH. ebi.ac.uk These interconversions highlight the dynamic nature of bile acid metabolism within the gut, leading to a diverse array of metabolites with distinct biological activities.

Influence of Gut Microbiome Composition on this compound Levels and Dynamics

The composition of the gut microbiome significantly influences the levels and dynamics of this compound and other secondary bile acids. tandfonline.comnih.gov Dysbiosis, or an imbalance in the gut microbial community, can lead to altered bile acid profiles. nih.gov For example, studies have shown that in certain health conditions, there is a dysregulation in the microbial biotransformation of primary to secondary bile acids, resulting in decreased levels of secondary bile acids, including this compound. nih.gov

Systemic Transport and Inter-organ Metabolism of this compound

The transport and metabolism of this compound are intrinsically linked to the enterohepatic circulation, a dynamic process that recycles bile acids between the liver and the intestine. mdpi.comontosight.ai This circulatory system is crucial for maintaining the body's pool of bile acids and involves intricate inter-organ crosstalk, primarily between the liver, intestine, and the gut microbiota. pasteur-lille.fr

The cycle begins in the liver, where primary bile acids are synthesized from cholesterol. nih.gov After conjugation, they are secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. ontosight.ai In the intestinal lumen, gut bacteria transform these primary bile acids into secondary bile acids. nih.gov As previously described, chenodeoxycholic acid is converted to lithocholic acid (LCA), the direct precursor to this compound. nih.gov

A significant portion of the secondary bile acids, including LCA, is reabsorbed from the intestine—mainly in the ileum—and enters the portal vein, which transports them back to the liver. mdpi.comnih.gov It is estimated that approximately 95% of all bile acids are reabsorbed in this manner to complete the enterohepatic circuit. mdpi.com

Upon reaching the liver, the absorbed LCA is taken up by hepatocytes. nih.gov Within the liver, the primary metabolic fate of LCA is its oxidation to this compound by the enzyme CYP3A4. nih.govbertin-bioreagent.com This hepatic conversion is a key step in the inter-organ metabolism of this compound. The resulting DLCA can then be conjugated and re-secreted into the bile, re-entering the enterohepatic circulation, or it can be further metabolized. smolecule.com A small fraction of bile acids escapes reabsorption and is excreted in the feces. researchgate.net

This process highlights a clear metabolic division of labor between organs. The gut microbiota in the intestine are responsible for producing the precursor (LCA), while the liver is the primary site for the biosynthesis of this compound itself. smolecule.commtoz-biolabs.com The systemic transport via the portal circulation ensures that microbially-modified bile acids from the gut are delivered to the liver for further processing, including detoxification and modification, before being recirculated or excreted. pasteur-lille.fr

Table 2: Organ Roles in this compound Transport and Metabolism

OrganPrimary RoleKey Processes
Liver Site of DLCA synthesis and primary bile acid production. ontosight.aismolecule.com- Synthesis of primary bile acids (cholic acid, chenodeoxycholic acid) from cholesterol. nih.gov- Uptake of reabsorbed secondary bile acids (LCA) from portal circulation. nih.gov- Oxidation of LCA to this compound (DLCA) via CYP3A4. nih.gov- Conjugation and secretion of bile acids into bile. mdpi.com
Intestine Site of precursor formation and bile acid reabsorption. mdpi.comnih.gov- Bacterial 7α-dehydroxylation of CDCA to LCA. nih.gov- Reabsorption of bile acids into the portal circulation. mdpi.com- Excretion of unabsorbed bile acids in feces. researchgate.net
Portal Circulation Transport conduit. nih.gov- Transports reabsorbed bile acids from the intestine back to the liver. nih.gov
Gut Microbiota Biotransformation of primary bile acids. nih.gov- Provides the enzymes necessary to convert primary bile acids into secondary bile acids (e.g., LCA). nih.gov

Molecular Mechanisms of Dehydrolithocholic Acid Action

Modulation of Nuclear Receptors by Dehydrolithocholic Acid

DHLA has been identified as a ligand for several nuclear receptors, which are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Once activated by a ligand, these receptors can directly bind to DNA and regulate the expression of adjacent genes, a process known as transcriptional regulation.

Farnesoid X Receptor (FXR) Agonism and Downstream Transcriptional Regulation

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis. While the primary bile acid chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist, the effects of other bile acids are more complex frontiersin.org. Lithocholic acid (LCA), a precursor to DHLA, has been shown to act as a partial agonist or even an antagonist of FXR nih.gov. This antagonistic activity can lead to the downregulation of FXR target genes such as the bile salt export pump (BSEP), a key transporter involved in bile acid excretion from the liver nih.gov. The interaction of DHLA itself with FXR is less well-characterized, but it is plausible that it shares some of the modulatory effects of its parent compound, LCA.

The downstream consequences of FXR modulation are significant. Activation of FXR typically leads to the induction of the small heterodimer partner (SHP), a transcriptional repressor that in turn downregulates the expression of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1) researchgate.netmdpi.com. Conversely, antagonism of FXR by compounds like LCA can disrupt this negative feedback loop, potentially leading to cholestasis by decreasing the expression of transporters like BSEP nih.gov.

Table 1: Key Genes in FXR Signaling Modulated by Related Bile Acids

Gene Function Effect of Agonism Effect of Antagonism (e.g., by LCA)
BSEP (Bile Salt Export Pump) Transports bile acids out of hepatocytes Upregulation Downregulation nih.gov
SHP (Small Heterodimer Partner) Transcriptional repressor of bile acid synthesis genes Upregulation researchgate.net Downregulation
CYP7A1 (Cholesterol 7α-hydroxylase) Rate-limiting enzyme in bile acid synthesis Downregulation (via SHP) researchgate.netmdpi.com Upregulation

| FGF19 (Fibroblast Growth Factor 19) | Intestinal hormone that inhibits bile acid synthesis in the liver | Upregulation | Downregulation |

Pregnane (B1235032) X Receptor (PXR) Activation and its Role in Xenobiotic and Bile Acid Detoxification

The pregnane X receptor (PXR) is a nuclear receptor recognized for its role as a sensor of foreign toxic substances (xenobiotics) and for its function in upregulating the expression of proteins involved in their detoxification and clearance nih.govunc.edunih.govwikipedia.org. Research has demonstrated that PXR is activated by the toxic secondary bile acid lithocholic acid (LCA) and its 3-keto metabolite, this compound (DHLA) nih.gov.

Upon activation by DHLA, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on the DNA. This binding initiates the transcription of a suite of genes involved in detoxification pathways nih.govunc.edunih.gov. A primary target of PXR activation is the induction of cytochrome P450 3A (CYP3A) enzymes, which are crucial for the metabolism of a wide array of compounds, including bile acids themselves nih.govunc.edu. PXR activation also upregulates the expression of phase II conjugating enzymes and phase III transport proteins, which further aid in the modification and elimination of potentially harmful substances wikipedia.orgnih.gov.

Specifically, in the context of bile acid detoxification, PXR activation by DHLA leads to the induction of genes such as Cyp3a11 and the organic anion transporter 2 (Oatp2), which promote the uptake and metabolism of toxic bile acids like LCA, thereby protecting the liver from their harmful effects nih.gov. This coordinated regulation of gene expression serves to reduce the intracellular concentrations of toxic bile acids nih.gov.

Table 2: PXR-Mediated Gene Regulation in Detoxification

Gene/Protein Function Consequence of PXR Activation by DHLA
CYP3A Phase I oxidative enzyme; metabolizes xenobiotics and bile acids Upregulation, leading to increased detoxification nih.govunc.edu
OATP2 Phase III transport protein; involved in the uptake of bile acids into hepatocytes Upregulation, facilitating clearance from the bloodstream nih.gov
GSTs (Glutathione S-transferases) Phase II conjugating enzymes; increase water solubility of toxins Upregulation, promoting excretion

| MDR1 (Multidrug resistance protein 1) | Phase III transport protein; efflux pump for xenobiotics | Upregulation, enhancing elimination |

Vitamin D Receptor (VDR) Agonism and its Implications as an Intestinal Bile Acid Sensor

The vitamin D receptor (VDR) is a nuclear receptor that is activated by its primary ligand, 1α,25-dihydroxyvitamin D3, and plays a crucial role in calcium homeostasis and bone metabolism nih.govnih.govdirect-ms.orgelsevierpure.comfao.orgnih.govmdpi.com. Importantly, research has revealed that VDR also functions as a receptor for the secondary bile acid lithocholic acid (LCA) and its metabolites, including DHLA nih.govdirect-ms.orgelsevierpure.comfao.org. In fact, VDR exhibits a higher sensitivity to LCA and its derivatives compared to other nuclear receptors like FXR and PXR direct-ms.org.

Activation of VDR by DHLA in the intestine triggers the expression of genes involved in detoxification. A key target gene is CYP3A, a cytochrome P450 enzyme that metabolizes and detoxifies LCA in the liver and intestine nih.govdirect-ms.orgelsevierpure.comfao.org. This induction of CYP3A provides a mechanism for the body to protect itself from the potentially harmful effects of high concentrations of toxic secondary bile acids. This function of VDR as an intestinal bile acid sensor highlights a protective role of vitamin D signaling against enteric insults.

Table 3: Comparison of Nuclear Receptor Sensitivity to LCA and its Metabolites

Nuclear Receptor Relative Sensitivity Key Downstream Target Gene
VDR High direct-ms.org CYP3A nih.govelsevierpure.comfao.org
FXR Moderate direct-ms.org SHP

| PXR | Low direct-ms.org | CYP3A nih.govunc.edu |

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Interaction and Transcriptional Inhibition

The Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory and autoimmune responses nih.gov. Recent studies have explored the interaction of bile acid derivatives with RORγt. It has been shown that 3-oxo-lithocholic acid (a synonym for DHLA) exhibits selectivity for binding to RORγt over the related RORα nih.gov.

Furthermore, derivatives of 3-oxo-lithocholic acid have been demonstrated to act as RORγt modulators nih.gov. Specifically, an amidate derivative of 3-oxo-lithocholic acid was found to reduce the mRNA expression levels of Interleukin-17A (IL-17A) in cells expressing RORγt nih.gov. IL-17A is a pro-inflammatory cytokine produced by Th17 cells. The ability of a DHLA derivative to inhibit the transcription of an RORγt target gene suggests that DHLA may act as a transcriptional inhibitor of RORγt. This interaction presents a potential mechanism by which DHLA could modulate immune responses. Pharmacological inhibition of RORγt is being investigated as a therapeutic strategy for Th17-mediated disorders plos.orgfigshare.com.

Activation of G Protein-Coupled Receptors by this compound

In addition to its interactions with nuclear receptors, DHLA can also activate G protein-coupled receptors (GPCRs) on the cell surface. GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses.

G Protein-Coupled Bile Acid Activated Receptor 1 (GP-BAR1/TGR5) Agonism

The G protein-coupled bile acid activated receptor 1 (GP-BAR1), also known as TGR5, is a cell surface receptor that is activated by various bile acids medchemexpress.comnovartis.comnih.govwikipedia.org. Lithocholic acid is a potent natural agonist of TGR5 nih.govnih.govnih.gov. While direct studies on DHLA are limited, its structural similarity to LCA suggests it may also act as a TGR5 agonist.

Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels medchemexpress.com. This signaling cascade can have various physiological effects depending on the cell type. In intestinal enteroendocrine L-cells, for example, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a role in glucose homeostasis frontiersin.org. TGR5 agonism has also been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-12 in monocytes novartis.comnih.govnih.gov.

Table 4: Compounds Mentioned in this Article

Compound Name Abbreviation
This compound DHLA
Lithocholic acid LCA
Chenodeoxycholic acid CDCA
1α,25-dihydroxyvitamin D3
Interleukin-17A IL-17A
Glucagon-like peptide-1 GLP-1
Cyclic AMP cAMP
Tumor necrosis factor-alpha TNF-alpha

Activation of Downstream Signaling Pathways (e.g., ERK1/2 Pathway)

This compound has been shown to initiate intracellular signaling through the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. This activation occurs via the G protein-coupled bile acid receptor 1 (GP-BAR1), also known as TGR5. Research on human bronchial epithelial cells demonstrates that DHLA activates the TGR5-ERK1/2 cascade. biorxiv.orglipidmaps.org This signaling is crucial for mediating some of the compound's effects on innate immunity within epithelial tissues. lipidmaps.orgresearchgate.net The activation of this pathway highlights a mechanism by which gut microbial metabolites can influence cellular behavior in tissues outside of the gastrointestinal tract. lipidmaps.org

This compound's Role in Cellular Processes

DHLA exerts specific and potent effects on various cellular processes, ranging from immune modulation to neuronal apoptosis and antimicrobial defense.

Immunomodulatory Effects on T Helper Cell Subsets (TH17 and Treg Cell Differentiation)

One of the most well-documented roles of DHLA is its regulation of adaptive immunity, specifically its influence on the differentiation of T helper (Th) cells. DHLA is a direct inhibitor of Th17 cell differentiation. frontiersin.orgnih.gov It physically interacts with the key Th17 transcription factor, retinoic acid receptor-related orphan receptor-γt (RORγt), thereby inhibiting its transcriptional activity. biorxiv.orgfrontiersin.org This interaction prevents the expression of hallmark Th17 cytokines like IL-17a. biorxiv.org Studies have shown that treatment with DHLA significantly reduces the population of Th17 cells in the gut without affecting the differentiation of Th1 or Th2 cell lineages. biorxiv.orgnih.gov

While DHLA potently suppresses Th17 cells, it does not appear to directly enhance the differentiation of regulatory T (Treg) cells. nih.gov This specificity is notable, as another derivative of lithocholic acid, isoalloLCA, has been found to increase Treg cell differentiation, indicating that subtle structural changes in bile acid metabolites lead to distinct immunomodulatory functions. frontiersin.orgnih.gov

Table 1: Immunomodulatory Effects of this compound on T Helper Cells

T Helper Cell SubsetEffect of this compoundMechanism of ActionReference
TH17 Cells Inhibition of differentiationDirectly binds to and inhibits the RORγt transcription factor biorxiv.orgfrontiersin.org
Treg Cells No significant effect- nih.gov
TH1 and TH2 Cells No significant effect- biorxiv.orgnih.gov

Influence on Antimicrobial Peptide Expression (e.g., Cathelicidin (B612621) in Epithelial Cells)

DHLA contributes to innate immune defense by modulating the expression of antimicrobial peptides in epithelial tissues. In human bronchial epithelial cells, DHLA enhances the expression of the host defense peptide cathelicidin. lipidmaps.orgresearchgate.net This effect is mediated through the activation of the TGR5 receptor and the subsequent ERK1/2 signaling cascade. lipidmaps.org The induction of cathelicidin by DHLA suggests a role for gut-derived bile acid metabolites in bolstering the antimicrobial barrier in remote organs like the lungs, highlighting a key aspect of the gut-lung axis. lipidmaps.orgresearchgate.net

Table 2: Effect of this compound on Antimicrobial Peptide Expression

Cell TypeAntimicrobial PeptideObserved EffectMediating PathwayReference
Human Bronchial Epithelial Cells (HBEpC)CathelicidinIncreased expressionTGR5-ERK1/2 biorxiv.orglipidmaps.org

Impact on Neuronal Viability and Apoptosis Signaling in Models of Injury (e.g., Downregulation of PLOD2, Upregulation of PTEN)

In the context of neuronal injury, such as cerebral ischemia, DHLA has been shown to promote neuronal death. biorxiv.org In a rat model of middle cerebral artery occlusion (MCAO), administration of DHLA exacerbated neuronal death following the ischemic injury. biorxiv.org The molecular mechanism underlying this effect involves the regulation of specific proteins linked to cell survival and apoptosis. Specifically, DHLA treatment leads to the downregulation of procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2) and a corresponding upregulation of Phosphatase and Tensin Homolog (PTEN). biorxiv.org PTEN is a well-known tumor suppressor that negatively regulates cell survival pathways, and its upregulation is often associated with the promotion of apoptosis. nih.govnih.gov The finding that DHLA upregulates PTEN in an injury model provides a potential pathway for its pro-apoptotic effects in damaged neurons. biorxiv.org

Table 3: Regulation of Apoptosis-Related Proteins by this compound in Neuronal Injury Models

ProteinEffect of this compoundAssociated Cellular OutcomeReference
PLOD2 DownregulationPromotion of neuronal death biorxiv.org
PTEN Upregulation

Alterations in Mitochondrial Membrane Potential and Reactive Oxygen Species Production

The direct effects of this compound on mitochondrial function are not extensively characterized. However, studies on related bile acids provide context for potential mechanisms. Hydrophobic bile acids like deoxycholic acid (DCA) are known to disrupt mitochondrial membrane potential and increase the production of mitochondrial reactive oxygen species (mtROS), which can trigger apoptosis. researchgate.netaging-us.com Conversely, the specific immunomodulatory effects of other lithocholic acid derivatives are linked to mitochondrial processes. For instance, isoalloLCA enhances Treg cell differentiation through the production of mtROS. frontiersin.orgwustl.edu This indicates that the mitochondrial effects of lithocholic acid metabolites are highly specific to their chemical structure. There is currently no direct evidence to suggest that this compound itself is a significant inducer of mtROS or a primary disruptor of mitochondrial membrane potential.

Regulation of Autophagy via Transcription Factor EB (TFEB)-Mediated Lysosome Biogenesis

The role of this compound in the regulation of autophagy and lysosome biogenesis through the Transcription Factor EB (TFEB) pathway is not established in the current scientific literature. TFEB is recognized as a master regulator of these cellular degradation and recycling processes. While other compounds and cellular stressors are known to activate TFEB, a direct link between this compound and this pathway has not been identified.

Pharmacological and Physiological Implications of Dehydrolithocholic Acid

Contribution to Bile Acid Homeostasis and Detoxification Mechanisms

Dehydrolithocholic acid plays a crucial role in the intricate network that governs bile acid homeostasis and detoxification. It is formed in the liver from its precursor, lithocholic acid, through the action of the cytochrome P450 enzyme CYP3A4 caymanchem.comlipidmaps.org. Lithocholic acid itself is a secondary bile acid produced by the metabolic activity of gut bacteria on primary bile acids nih.govresearchgate.net. Due to its potential toxicity, the biotransformation of LCA into metabolites like DHLA is a critical detoxification step.

ReceptorAgonistic Activity of this compound
GP-BAR1/TGR5EC50 = 0.27 μM caymanchem.comlipidmaps.org
Vitamin D Receptor (VDR)EC50 = 3 μM caymanchem.comlipidmaps.org
Farnesoid X Receptor (FXR)Agonist in cell-based reporter assays caymanchem.comlipidmaps.org
Pregnane (B1235032) X Receptor (PXR)IC50 = 15 μM caymanchem.comlipidmaps.org

Role in Inflammatory and Immune System Regulation

This compound and its precursor, lithocholic acid, have demonstrated significant immunomodulatory properties, particularly in the context of T helper cell-mediated immune responses and inflammatory conditions of the gut.

T helper (Th) cells are a critical component of the adaptive immune system, orchestrating immune responses by releasing cytokines wikipedia.org. Research has shown that specific bile acid metabolites can influence the differentiation and function of these cells. This compound has been found to inhibit the differentiation of T helper cells that produce interleukin-17 (Th17 cells) when used at a concentration of 20 μM caymanchem.comlipidmaps.org. Th17 cells are known to play a role in various inflammatory and autoimmune diseases beckman.com. Furthermore, DHLA binds to the retinoic acid receptor-related orphan receptor γt (RORγt), a key transcription factor for Th17 cell differentiation, and decreases its activity caymanchem.comlipidmaps.org.

The precursor to DHLA, lithocholic acid, also exhibits immunomodulatory effects by impeding the activation of Th1 cells nih.govnih.gov. This inhibition is characterized by a decreased production of Th1-associated cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα) nih.gov. These effects are mediated through the vitamin D receptor, highlighting a crucial axis between bile acid signaling and adaptive immunity nih.govnih.gov.

CompoundEffect on T Helper CellsMechanism of Action
This compoundInhibits Th17 cell differentiation caymanchem.comlipidmaps.orgBinds to and decreases the activity of RORγt caymanchem.comlipidmaps.org
Lithocholic acidImpedes Th1 cell activation nih.govnih.govActs via the Vitamin D Receptor (VDR) nih.govnih.gov

Inflammatory bowel disease (IBD) encompasses chronic inflammatory conditions of the gastrointestinal tract, such as Crohn's disease and ulcerative colitis meddocsonline.orgmdpi.com. Animal models, like the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, are instrumental in studying the pathogenesis of IBD and evaluating potential therapies meddocsonline.orgmdpi.com.

Studies have demonstrated the anti-inflammatory potential of bile acids in these models. For instance, lithocholic acid, the precursor of DHLA, has been shown to protect against DSS-induced mucosal inflammation nih.gov. It potently inhibits the release of pro-inflammatory cytokines from colonic epithelial cells nih.gov. Another related secondary bile acid, ursodeoxycholic acid (UDCA), also exhibits protective effects against colonic inflammation, and interestingly, its therapeutic action appears to be dependent on its metabolism to LCA by the gut microbiota nih.gov. While direct studies on the anti-inflammatory effects of DHLA in colitis models are less prevalent, its role as a key metabolite of the protective compound LCA suggests its potential involvement in mediating these beneficial effects.

Involvement in Metabolic Regulation and Associated Disorders

Bile acids are now recognized as critical signaling molecules that regulate various aspects of metabolism, including lipid and glucose homeostasis nih.gov. Alterations in bile acid metabolism have been linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity nih.gov.

This compound, through its activation of receptors like FXR and TGR5, is positioned to influence metabolic pathways. The activation of these receptors by bile acids is known to regulate genes involved in lipid and glucose metabolism nih.gov. For example, dehydrocholic acid, a triketo bile acid, has been shown to increase bile flow and affect biliary lipid secretion nih.govnih.gov. While the specific effects of DHLA on systemic lipid and glucose levels require further detailed investigation, its interaction with key metabolic receptors strongly suggests a regulatory role. Studies on other bile acids have shown that they can serve as hormone-like signals to control energy, cholesterol, glucose, and lipid metabolism mdpi.com.

The influence of DHLA on lipid accumulation has been suggested through its interaction with the pregnane X receptor (PXR). This compound is known to activate PXR caymanchem.comlipidmaps.org. Research in mouse models has demonstrated that the activation of PXR can lead to hepatic lipid accumulation frontiersin.org. This suggests a potential mechanism through which high levels of DHLA could contribute to lipid accumulation in the liver. In mouse models where the bile acid composition is altered to be more hydrophobic, resembling the human profile with increased levels of deoxycholic acid, chenodeoxycholic acid, and lithocholic acid, changes in bile acid pool size and chronic liver inflammation have been observed nih.gov. These models provide a platform to further investigate the specific role of DHLA in lipid metabolism and its potential contribution to metabolic disorders.

Neurological and Neuropsychiatric Associations

This compound (DHLA) has been identified in studies exploring the biochemical underpinnings of neurological and neuropsychiatric conditions. Its presence and concentration in biological fluids, such as cerebrospinal fluid and serum, have been correlated with disease states, suggesting a potential role in the pathophysiology of these disorders.

Correlative Studies with Alzheimer's Disease Progression in Cerebrospinal Fluid

Recent metabolomic research has highlighted a potential link between specific bile acids and the pathophysiology of Alzheimer's disease (AD). A pilot study analyzing the cerebrospinal fluid (CSF) of patients with AD, mild cognitive impairment (MCI), and non-demented controls employed a highly sensitive target liquid chromatography–mass spectrometry (LC–MS) method to quantify 35 different bile acids. nih.gov The results of this analysis revealed statistically significant differences in the bile acid profiles between the groups. Notably, the study identified higher levels of this compound in the CSF of patients with Alzheimer's disease compared to the other groups. nih.gov This finding suggests that alterations in bile acid metabolism, specifically the elevation of DHLA in the central nervous system, may be associated with the progression of AD. nih.gov

Relative Levels of this compound in Cerebrospinal Fluid

Patient GroupThis compound Level
Alzheimer's Disease (AD)Higher
Mild Cognitive Impairment (MCI)Lower than AD
Non-Demented (ND) ControlLower than AD

Association with Anxiety Levels in Major Depressive Disorder Patients

In the context of major depressive disorder (MDD), gut microbiome-linked metabolites, including bile acids, are being investigated for their role in the gut-brain axis and potential influence on psychiatric symptoms. A study profiling primary and secondary bile acids in serum samples from untreated outpatients with MDD found a significant correlation between DHLA and anxiety symptoms. Specifically, this compound was observed to be strongly negatively correlated with anxiety levels in these patients. This suggests that higher concentrations of this particular bile acid may be associated with lower anxiety severity in individuals with MDD.

Correlation of this compound with Anxiety in MDD

BiomarkerCorrelation with Anxiety LevelsSignificance (p-value)
This compoundNegativep < 0.001

Gastrointestinal Health and Disease Contexts

The composition of the gut's bile acid pool, which is heavily influenced by the metabolic activities of the intestinal microbiota, is crucial for maintaining gut homeostasis and providing resistance against pathogens. Secondary bile acids, formed through bacterial enzymatic action, are key components of this chemical defense system.

Impact on Recurrent Clostridioides difficile Infection

The disruption of the gut microbiota by antibiotics can impair the production of protective secondary bile acids, creating an environment susceptible to Clostridioides difficile infection (CDI). The conversion of primary bile acids to secondary bile acids, particularly through 7α-dehydroxylation, is a critical function of a healthy gut microbiome that contributes to colonization resistance against C. difficile. This compound is a recognized member of the secondary bile acid pool in the intestine. researchgate.net Research using gnotobiotic mouse models has shown that the introduction of bacteria capable of 7α-dehydroxylation, such as Clostridium scindens, can normalize the intestinal bile acid composition. researchgate.net This restoration of secondary bile acid production is associated with providing protection from C. difficile infection. researchgate.net While the broader class of secondary bile acids is known to be inhibitory to C. difficile growth, the specific, direct impact of this compound on recurrent CDI is an area of ongoing investigation.

Other Pathophysiological Observations

The metabolic roles of bile acids extend beyond digestion and gut health, with alterations in their profiles being observed in various other disease states.

Observations in Oncological and Hematological Contexts (e.g., Chronic Lymphocytic Leukemia Metabolomics)

Current metabolomic studies focusing specifically on this compound in the context of Chronic Lymphocytic Leukemia (CLL) are limited. Direct research detailing the concentration or specific role of this compound in the plasma or B-cells of CLL patients has not been extensively published.

This compound is a major metabolite of lithocholic acid (LCA). caymanchem.com LCA itself has been the subject of investigation in various cancer models, where it has been observed to have effects on cancer cell proliferation and survival. nih.gov For instance, research in gallbladder cancer has shown that lower serum levels of LCA are associated with poorer clinical outcomes and that LCA treatment can impede tumor growth in xenograft models. nih.gov In other contexts, LCA has been found to inhibit the proliferation of various cancer cell lines. nih.gov Despite these findings for its precursor, the specific implications of this compound in hematological malignancies like CLL remain an area for future research.

One study that performed untargeted metabolomic analysis of human plasma from CLL patients identified bile acids as a significantly altered family of metabolites. nih.gov The study noted that while elevated, the differentially abundant secondary bile acids showed a minimal direct impact on CLL cell proliferation in their experimental models. nih.gov

The following table summarizes the general findings on bile acid alterations in Chronic Lymphocytic Leukemia as specific data for this compound is not available.

Metabolite Class Observation in CLL Patients Associated Findings Reference
Total Bile AcidsSignificantly elevated plasma levels compared to healthy controls.Higher levels correlated with greater tumor burden. nih.gov
Bile Acid-Related PathwaysIdentified as increased in CLL patients through Ingenuity Pathway Analysis.Suggests a systemic alteration in bile acid metabolism and transport. nih.gov

Further investigation is required to determine the precise role and potential clinical significance of individual bile acids, including this compound, in the pathophysiology of Chronic Lymphocytic Leukemia.

Structure Activity Relationship Sar Studies of Dehydrolithocholic Acid and Its Analogues

Principles of Receptor Binding and Efficacy as Influenced by Dehydrolithocholic Acid Structural Features

This compound is known to be an agonist for several receptors, including the G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5), the vitamin D receptor (VDR), and the farnesoid X receptor (FXR). caymanchem.com It also interacts with the pregnane (B1235032) X receptor (PXR) and the retinoic acid receptor-related orphan receptor γt (RORγt). caymanchem.com The efficacy and binding affinity of DHLA and its analogues are dictated by specific structural features of the bile acid skeleton.

ReceptorActivityPotency
GP-BAR1/TGR5AgonistEC50 = 0.27 μM
Vitamin D Receptor (VDR)AgonistEC50 = 3 μM
Farnesoid X Receptor (FXR)AgonistData available in cell-based reporter assays
Pregnane X Receptor (PXR)BindsIC50 = 15 μM
Retinoic acid receptor-related orphan receptor γt (RORγt)Binds and Decreases ActivityKd = 1.13 μM

This table summarizes the known receptor interactions and potency of this compound based on available data. caymanchem.com

Design and Chemical Synthesis of this compound Derivatives and Mimetics

The design and synthesis of DHLA derivatives are driven by the goal of optimizing its biological activity and therapeutic potential. Synthetic strategies often focus on modifying the steroid core or the flexible side chain to enhance receptor-specific interactions or improve properties like hydrophilicity.

Modifications to the DHLA structure are a key strategy for exploring and improving its biological activities. A primary focus has been the alteration of the C-24 side chain. One approach involves the bioisosteric replacement of the terminal carboxylic acid with other acidic functional groups, such as sulfonate or sulfate (B86663) groups. nih.gov This strategy aims to elucidate the impact of the acidic terminus on biological activity, with studies showing that a sulfate analogue of the parent compound, LCA, can exhibit improved potency and selectivity as a sialyltransferase inhibitor. nih.gov

Another synthetic route involves creating a series of amide derivatives from the parent bile acid, which has been shown to yield compounds with potent antitumor activity. nih.gov Furthermore, strategies have been developed to enhance the hydrophilicity of these molecules, a common challenge for steroid-based compounds. nih.gov This can be achieved by introducing polar atoms, such as oxygen, into the side chain, or by replacing the entire carboxylic acid group with more polar moieties like a diol group. nih.gov These modifications can lead to analogues with comparable potency but improved physical properties. nih.gov

A significant area of exploration involves the creation of cationic amphiphilic analogues derived from bile acids. Cationic amphiphiles are molecules that possess both a positively charged (cationic) region and a hydrophobic region, allowing them to interact with and disrupt cell membranes. nih.gov In the context of bile acid derivatives, this is often achieved by grafting a hydrophobic bile acid moiety, such as deoxycholic acid, onto a polymer backbone like chitosan. mdpi.com Subsequently, a cationic group, such as glycidyltrimethylammonium chloride (GTMAC), is added to the structure. mdpi.com This process results in a novel cationic amphiphilic derivative capable of self-assembling into nanoparticles. mdpi.com These functionalized analogues are being investigated for various applications, including as novel drug delivery systems for anticancer agents. mdpi.com The structural combination of the hydrophobic steroid core and the introduced cationic charge creates unique properties not present in the parent bile acid.

Computational Modeling and Molecular Docking Approaches for Ligand-Receptor Interactions

Computational modeling and molecular docking are indispensable tools for understanding the interactions between DHLA analogues and their biological targets at a molecular level. nih.govfrontiersin.org These methods allow researchers to predict how a ligand will bind to the active site of a receptor, providing insights that guide the design of more potent and selective molecules.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and Bayesian models can be employed to explore the basis for these interactions. nih.gov Molecular docking simulations, for example, can support experimental findings by illustrating how a synthetic analogue achieves stronger binding in an enzyme's active site compared to the parent compound. nih.gov These models can reveal crucial details, such as the formation of more extensive hydrogen bond networks between a ligand and hydrophilic residues within a receptor's binding pocket, as has been shown for TGR5 agonists. nih.gov By building computational models that describe the kinetics of complex binding and receptor activation, scientists can generate an integrated view of how drugs are linked to their molecular targets and predict the consequences of these interactions. nih.gov

Analytical Methodologies for Dehydrolithocholic Acid Quantification and Profiling

Advanced Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has revolutionized the analysis of bile acids like DHLCA. When combined with chromatographic separation, MS allows for the precise identification and quantification of individual bile acids within complex biological mixtures. Different MS approaches, from targeted quantification to comprehensive metabolomic analysis, provide distinct levels of information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the targeted quantification of DHLCA. nih.gov This method offers high sensitivity and selectivity, which is essential for accurately measuring low-abundance bile acids in intricate biological samples. mdpi.com The process typically involves separating DHLCA from other bile acids and matrix components using liquid chromatography, followed by detection with a tandem mass spectrometer, often a triple quadrupole instrument. nih.gov

Targeted analysis is commonly performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for DHLCA are monitored. nih.govnih.gov This approach enhances selectivity and provides accurate quantification, even in the presence of isomeric compounds. nih.gov The development of robust LC-MS/MS methods requires careful optimization of chromatographic conditions to resolve isomers and mass spectrometry parameters to achieve the best signal response. nih.gov For instance, electrospray ionization (ESI) in negative ion mode is frequently used for bile acid analysis. nih.gov

Table 1: Example of LC-MS/MS Parameters for Dehydrolithocholic Acid Analysis
ParameterConditionReference
Ionization ModeNegative Electrospray (ESI-) nih.gov
Precursor Ion (m/z)373.3 nih.gov
Product Ion (m/z)373.3 (Parent/Parent Transition) nih.gov
Declustering Potential (V)-150 nih.gov
Collision Energy (V)-10 nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Resolution Profiling

Ultra-performance liquid chromatography (UPLC), a form of high-performance liquid chromatography (HPLC) that uses smaller particle sizes in the column, provides significant advantages for bile acid analysis, including DHLCA profiling. amazonaws.com When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique delivers higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. nih.govamazonaws.com

The enhanced chromatographic resolution is particularly critical for separating the numerous structurally similar bile acid isomers, which often co-elute under standard HPLC conditions. nih.govamazonaws.com A validated UPLC-MS/MS method can be used for the targeted analysis of a large panel of bile acids, enabling a detailed comparison of their profiles in different biological states. amazonaws.com For example, a 15-minute UPLC method has been developed for the separation and profiling of a wide range of bile acid species from human biofluids. amazonaws.com This high-throughput capability is essential for clinical and large-scale metabolic studies.

High-Resolution Mass Spectrometry for Comprehensive Metabolomic Analysis

For a more global and unbiased view of the bile acid metabolome, high-resolution mass spectrometry (HRMS) is employed. mdpi.comsciex.com Instruments such as quadrupole time-of-flight (Qq-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the identification of compounds without the need for predefined MRM transitions. mdpi.comuclouvain.be This is a key advantage in metabolomics, where the goal is to capture as many metabolites as possible, including unexpected or unknown ones. mdpi.com

Method Development for Diverse Biological Matrices

The analysis of DHLCA is performed in a variety of biological samples, each presenting unique challenges. Method development must be tailored to the specific matrix to account for differences in concentration, interfering substances, and sample complexity.

Analysis in Plasma, Serum, Urine, and Fecal Samples

Plasma and serum are the most common matrices for bile acid analysis in clinical settings. restek.comnih.gov Sample preparation typically involves protein precipitation, often using organic solvents like acetonitrile (B52724) or 2-propanol, followed by centrifugation. mdpi.com Solid-phase extraction (SPE) may also be used to clean up the sample and concentrate the analytes. nih.gov Validated LC-MS/MS methods have been established for the simultaneous quantification of dozens of bile acids, including DHLCA, in serum and plasma. nih.govnih.gov

Urine analysis provides a non-invasive way to assess bile acid excretion. nih.gov Bile acid concentrations in urine are typically lower than in serum, requiring sensitive analytical methods. researchgate.net

Fecal analysis is essential for studying the role of gut microbiota in bile acid metabolism, as bacteria are responsible for converting primary bile acids into secondary ones. shimadzu.com Fecal samples are complex and require more extensive preparation, which can include a hydrolysis step to release conjugated bile acids. shimadzu.com Automated extraction methods have been developed to improve throughput and reproducibility for analyzing bile acids in plasma, urine, and feces. shimadzu.com

Table 2: Overview of Sample Preparation for Different Matrices
MatrixCommon Preparation StepsKey ChallengesReference
Plasma/SerumProtein Precipitation (e.g., with acetonitrile), Solid-Phase Extraction (SPE)Matrix effects from phospholipids (B1166683) and triglycerides restek.comnih.gov
UrineDilution, Centrifugation, SPELower analyte concentrations nih.govresearchgate.net
FecesHomogenization, Hydrolysis (e.g., with NaOH), ExtractionHigh complexity, presence of inhibitors shimadzu.com

Quantification in Cerebrospinal Fluid (CSF) and Tissue Samples

Analyzing DHLCA in cerebrospinal fluid (CSF) is of growing interest for investigating neurodegenerative diseases. nih.gov A significant challenge is the very low concentration of bile acids in CSF compared to blood. nih.govnih.gov This necessitates highly sensitive LC-MS methods capable of detecting minute quantities. nih.gov Studies have successfully quantified bile acids in CSF, revealing that DHLCA levels may be elevated in patients with Alzheimer's disease. nih.gov The determination of bile acids in CSF is feasible, though they are often found at minute and almost negligible concentrations. nih.govresearchgate.net

Tissue samples, particularly from the liver, are analyzed to understand bile acid homeostasis and drug-induced liver injury. nih.gov Sample preparation requires homogenization to break down the tissue structure and release the intracellular contents, followed by an extraction procedure similar to that used for plasma or serum. nih.gov A validated LC-MS/MS method has been developed for the simultaneous quantification of 36 bile acids in liver tissue, demonstrating its applicability for studying disease mechanisms. nih.govmdpi.com

Isotopic Labeling Approaches for Investigating this compound Turnover and Metabolic Flux

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing precise measurements of the rates of synthesis, degradation, and conversion of metabolites. creative-proteomics.comnih.gov This approach, often coupled with metabolic flux analysis (MFA), allows for the quantification of reaction rates (fluxes) that are not directly measurable. nih.govresearchgate.net While direct isotopic labeling studies on this compound (DHLA) are not extensively documented, the principles and methodologies are well-established from comprehensive studies of its direct precursor, Lithocholic acid (LCA), and other primary and secondary bile acids. isotope.comfrontiersin.org These methods are directly applicable to elucidating the metabolic dynamics of DHLA.

The core principle involves introducing a metabolite labeled with a stable (non-radioactive) isotope into a biological system. nih.gov These heavier isotopes act as tracers, and their incorporation into downstream products is monitored over time using mass spectrometry. ethz.ch This enables the calculation of turnover rates, which describe how quickly a population of molecules is replaced, and metabolic flux, which quantifies the rate of flow through a metabolic pathway. nih.govmdpi.com

Stable Isotopes in Bile Acid Research

The most common stable isotopes used in bile acid metabolic research are deuterium (B1214612) (²H or D) and carbon-13 (¹³C). creative-proteomics.com

Deuterium (²H): Deuterium is an isotope of hydrogen. Molecules can be labeled by replacing one or more hydrogen atoms with deuterium. For instance, deuterium-labeled versions of LCA (e.g., lithocholic acid-d₄) can be synthesized and used as tracers. isotope.com When administered, the metabolic fate of the labeled LCA, including its conversion to DHLA, can be tracked. Another approach involves administering heavy water (D₂O), where deuterium from the water is incorporated into newly synthesized bile acids during their formation, providing a global view of bile acid synthesis. nih.gov

Carbon-13 (¹³C): Carbon-13 is a stable isotope of carbon. Substrates central to metabolism, such as glucose or amino acids, can be synthesized with ¹³C atoms (e.g., [U-¹³C]-glucose, where all carbons are ¹³C). creative-proteomics.com Cells utilize these labeled substrates for various processes, including the synthesis of cholesterol, the precursor to all bile acids. By tracking the pattern of ¹³C incorporation into the bile acid pool, researchers can delineate the specific pathways contributing to their de novo synthesis. creative-proteomics.comnih.gov This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular metabolic fluxes. creative-proteomics.comnih.gov

Table 1: Common Stable Isotope Tracers in Bile Acid Metabolic Research
IsotopeLabeled Compound ExamplePrimary ApplicationReference
Deuterium (²H, D)Lithocholic acid-d₄Turnover rate, pool size determination, precursor-product tracking isotope.com
Deuterium (²H, D)Heavy Water (D₂O)De novo synthesis rates of bile acids nih.gov
Carbon-13 (¹³C)[U-¹³C]-GlucoseTracing carbon sources for cholesterol and bile acid synthesis creative-proteomics.com
Carbon-13 (¹³C)[¹³C]-Cholic AcidPool size and fractional turnover rate of primary bile acids nih.gov

Analytical Methodology: Mass Spectrometry

The cornerstone of isotopic labeling studies is the ability to accurately measure the abundance of labeled molecules in a complex biological sample. This is achieved primarily through mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.govjscimedcentral.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the current gold standard for bile acid analysis due to its high sensitivity and specificity. mdpi.comnih.gov The methodology involves:

Sample Preparation: Extraction of bile acids from biological matrices such as plasma, feces, or tissue.

Chromatographic Separation: The LC system separates the complex mixture of different bile acids based on their chemical properties.

Mass Spectrometric Analysis: The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Because isotopically labeled compounds have a higher mass than their unlabeled counterparts, the mass spectrometer can distinguish and quantify both forms simultaneously.

By measuring the ratio of the labeled to unlabeled DHLA over time after administering a labeled precursor like LCA-d₄, researchers can calculate the rate of its formation and subsequent elimination, thus defining its metabolic turnover and flux.

Research Findings from Isotope Dilution Studies

Isotope dilution is a classic method used to determine the pool size and turnover rate of metabolites. A known amount of a labeled version of the metabolite is introduced into the system, and after it has equilibrated, the dilution of the label in the total pool is measured. Studies on major bile acids have successfully used this technique to provide fundamental data on their kinetics.

For example, a seminal study design involves the simultaneous administration of different isotopically labeled bile acids to measure their kinetics in a single experiment. This approach provides a comprehensive snapshot of the dynamics of the entire bile acid network.

Table 2: Representative Data from a Multi-Isotope Study on Bile Acid Kinetics
Bile AcidPool Size (μmol/kg)Fractional Turnover Rate (pools/day)Synthesis/Input Rate (μmol/kg/day)
Cholic Acid15.8 ± 4.50.29 ± 0.084.5 ± 1.5
Chenodeoxycholic Acid14.1 ± 4.20.21 ± 0.063.0 ± 1.1
Deoxycholic Acid9.5 ± 3.10.24 ± 0.072.3 ± 0.9

Data are presented as mean ± standard deviation and are adapted from studies on human subjects to illustrate the type of kinetic data obtained through isotopic labeling methodologies. The specific values are representative and not from a single direct study.

By applying this logic to DHLA, one could administer a labeled precursor, such as ¹³C- or ²H-labeled Lithocholic Acid, and subsequently measure the appearance and decay curve of labeled DHLA in circulation. This would allow for the direct calculation of the rate of conversion of LCA to DHLA and the turnover rate of the DHLA pool itself, providing crucial insights into its role in the gut-liver axis. frontiersin.org

In Vitro Experimental Models

This compound has been identified as a ligand for several nuclear receptors and a G protein-coupled receptor (GPCR), modulating their activity as demonstrated in various cell-based reporter assays. These assays are crucial for determining the potency and selectivity of receptor agonists and inhibitors. nih.gov DLA, also referred to as 3-keto-LCA or 3-oxo-LCA, has shown activity as an agonist for the G protein-coupled bile acid receptor 1 (GP-BAR1, also known as TGR5), the Vitamin D receptor (VDR), the farnesoid X receptor (FXR), and the pregnane (B1235032) X receptor (PXR). pnas.orglipidmaps.org

Specifically, it activates both mouse and human PXR. lipidmaps.org Furthermore, DLA functions as a modulator of the retinoic acid receptor-related orphan receptor γt (RORγt), binding to it and reducing its transcriptional activity. pnas.org A derivative of 3-oxo-lithocholic acid demonstrated a half-maximal inhibitory concentration (IC50) value of 225 ± 10.4 nM in a cellular RORγt reporter luciferase assay. nih.govnih.gov

The table below summarizes the receptor activation and modulation profile of this compound based on cell-based reporter assays.

Receptor TargetReceptor TypeActivityPotency/ConcentrationSource
GP-BAR1 (TGR5) GPCRAgonistEC50 = 0.27 μM pnas.org
Vitamin D Receptor (VDR) Nuclear ReceptorAgonistEC50 = 3 μM pnas.org
Farnesoid X Receptor (FXR) Nuclear ReceptorAgonist- pnas.orgresearchgate.net
Pregnane X Receptor (PXR) Nuclear ReceptorAgonistBinds hPXR (IC50 = 15 μM); Activates mPXR & hPXR at 100 μM pnas.orglipidmaps.org
RORγt Nuclear ReceptorModulator (Inhibitor)Binds hRORγt (Kd = 1.13 μM); Decreases activity at 10 μM pnas.org

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Kd: Equilibrium dissociation constant.

Research using primary cell cultures has revealed that this compound plays a role in modulating adaptive immune responses, particularly in the differentiation of T helper (Th) cells. mdpi.comscience.gov These cells are critical components of the immune system, and their differentiation into specific subsets, such as Th1 and Th17 cells, dictates the nature of an immune response.

Studies have shown that DLA can inhibit the differentiation of pro-inflammatory Th17 cells. pnas.org This inhibitory effect is linked to its modulation of RORγt, the master transcription factor for Th17 cell development. mdpi.comscience.gov By decreasing the activity of RORγt, DLA reduces the expression of IL-17a, the signature cytokine of Th17 cells. pnas.orgnih.govnih.gov Its precursor, lithocholic acid (LCA), has been shown to suppress the activation of another inflammatory subset, Th1 cells, through the Vitamin D Receptor (VDR), a receptor that DLA also activates. pnas.orgnih.govcaymanchem.com

The table below outlines the observed effects of this compound on immune cell differentiation in primary cell culture systems.

Cell TypeModel SystemEffectMechanismSource
T helper 17 (Th17) Cells Primary T cellsInhibition of differentiationDecreases RORγt transcriptional activity, leading to reduced IL-17a production pnas.orgmdpi.comscience.gov
T-lymphoma cells (EL4) Murine cell lineReduction of IL-17A mRNA expression (by a DLA derivative)Modulation of RORγt activity nih.govnih.gov

Direct in vitro research on the effects of this compound on cell viability, proliferation, and apoptosis is limited. However, studies involving a conjugate of DLA have provided some insights. In a study using a nanotherapeutic micelle composed of hyaluronic acid and this compound (HADLA), the compound was found to reduce intestinal epithelial cell death in the context of an in vivo colitis model, suggesting a potential cytoprotective role for DLA in inflamed tissues. nih.gov The parent compound, lithocholic acid, has been shown to induce apoptosis in some cancer cell lines, but it is unclear if this activity is retained by its keto-derivative, DLA. mdpi.com

In Vivo Animal Model Investigations

The anti-inflammatory potential of this compound has been investigated in murine models of colitis, a form of inflammatory bowel disease (IBD). Deficiencies in secondary bile acids, including oxo-derivatives like DLA, have been suggested to contribute to a pro-inflammatory state in IBD patients. nih.gov

A significant study utilized an orally administered nanotherapeutic micelle, HADLA (a conjugate of hyaluronic acid and this compound), in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine colitis model. nih.gov The findings demonstrated that the HADLA micelles could effectively target the inflamed colon. The treatment resulted in the alleviation of colitis, which was attributed to several mechanisms: restoration of the intestinal barrier function, reduction of intestinal epithelial cell death, and modulation of the adaptive immune system by inhibiting the activation of pathogenic Th17 cells. nih.gov Notably, the HADLA conjugate showed greater efficacy in preventing colitis compared to DLA administered alone. nih.gov This work introduces DLA as a potential therapeutic agent for IBD. nih.gov While its precursor, lithocholic acid, has also shown protective effects in colitis models, the specific role and efficacy of DLA are areas of active investigation. science.govresearchgate.net

The table below summarizes the key findings from the investigation of this compound in a murine colitis model.

Animal ModelCompound FormulationKey FindingsSource
DSS-induced Colitis Hyaluronic acid-Dehydrolithocholic acid (HADLA) conjugate micellesTargeted inflamed colon tissue nih.gov
Restored intestinal barrier function nih.gov
Reduced intestinal epithelial cell death nih.gov
Inhibited activation of pathogenic Th17 cells nih.gov
Showed greater efficacy than DLA alone nih.gov

Direct experimental studies administering this compound in in vivo neurological injury models, such as the middle cerebral artery occlusion (MCAO) model for ischemic stroke, have not been reported. nih.govresearchgate.net However, clinical research has identified a significant correlation between DLA levels and certain neurological conditions.

Specifically, studies in patients with major depressive disorder (MDD) have found that levels of this compound are strongly and negatively correlated with the severity of anxiety and depression symptoms. researchgate.net This suggests a potential neuroprotective or mood-regulating role for this bile acid metabolite. researchgate.net The proposed mechanism for this association involves DLA's known function as an agonist of the PXR and FXR nuclear receptors and its ability to modulate the adaptive immune system by inhibiting Th17 cell differentiation, which may influence neuroinflammatory processes. researchgate.net While bile acids like ursodeoxycholic acid have shown neuroprotective effects in various experimental models, the specific role of DLA in acute neuronal injury remains to be elucidated through direct in vivo studies. science.gov

Q & A

Q. How is dehydrolithocholic acid synthesized in biological systems, and what enzymes are involved?

this compound (DHCA) is a major metabolite of lithocholic acid (LCA), synthesized via oxidation by cytochrome P450 isoform CYP3A4 in human hepatic microsomes. This enzymatic conversion produces 3-ketolithocholic acid, a key intermediate in bile acid metabolism. Researchers should validate CYP3A4 activity in their experimental models (e.g., hepatic microsomes or transfected cell lines) to ensure accurate metabolic profiling .

Q. What are the solubility and storage requirements for this compound in laboratory settings?

DHCA is soluble in organic solvents such as DMSO (15 mg/mL), ethanol (10 mg/mL), and DMF (30 mg/mL). For aqueous solutions, dissolve in DMF first, then dilute in PBS (pH 7.2) to a final solubility of 0.2 mg/mL. Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. Which nuclear receptors does this compound target, and what are its primary biological roles?

DHCA acts as an agonist for TGR5 (EC₅₀ = 0.27 μM), VDR (EC₅₀ = 3 μM), and FXR, and binds to PXR (IC₅₀ = 15 μM). It also inhibits RORγt (Kd = 1.13 μM), reducing TH17 cell differentiation. For receptor studies, use luciferase reporter assays in HEK293 or Jurkat cells, and validate results with competitive binding assays (e.g., SPR or ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in DHCA’s concentration-dependent effects on nuclear receptors?

DHCA exhibits dual agonistic/antagonistic behavior depending on concentration and receptor context. For example:

  • At 100 μM, it activates PXR but antagonizes RORγt at 10 μM .
  • TH17 inhibition occurs at 20 μM, while higher concentrations may off-target other receptors. To mitigate variability, standardize dose-response curves across assays and include controls for receptor crosstalk (e.g., siRNA knockdown of competing receptors) .

Q. What experimental designs are recommended for studying DHCA’s immunomodulatory effects on TH17 cells?

  • In vitro : Treat CD4+ T cells with DHCA (10–20 μM) under TH17-polarizing conditions (TGF-β + IL-6). Measure IL-17A production via ELISA and RORγt activity using a reporter plasmid .
  • In vivo : Administer DHCA orally (0.3% w/w in chow) to murine models of autoimmunity (e.g., EAE). Analyze TH17 cell proportions in intestinal lamina propria by flow cytometry .

Q. How does DHCA’s role in neurodegenerative diseases like Alzheimer’s intersect with bile acid metabolism?

DHCA is elevated in cerebrospinal fluid (CSF) of Alzheimer’s patients, correlating with dysregulated bile acid metabolism. Use targeted LC-MS/MS to quantify DHCA and conjugated bile acids in CSF. Pair with cheminformatics tools (e.g., patRoon) to identify metabolic networks linked to neuroinflammation .

Q. What are the methodological challenges in reconciling DHCA’s receptor binding data across studies?

Discrepancies arise from:

  • Assay systems : Cell-based reporter assays (e.g., TGR5 activation in CHO cells) vs. recombinant protein binding (e.g., RORγt Kd measurements).
  • Species specificity : Mouse PXR is more sensitive to DHCA than human PXR . Address these by cross-validating findings in primary human cells and transgenic models, and reporting EC₅₀/IC₅₀ values with 95% confidence intervals .

Methodological Best Practices

  • Handling : Prepare stock solutions under inert gas (N₂/Ar) to prevent oxidation.
  • Controls : Include LCA and synthetic agonists/antagonists (e.g., INT-777 for TGR5) as reference compounds.
  • Data Reproducibility : Replicate experiments across ≥3 independent batches of DHCA to account for batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.